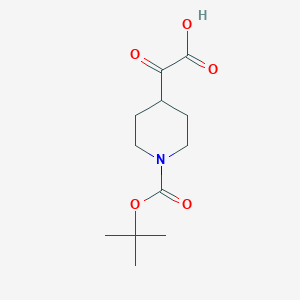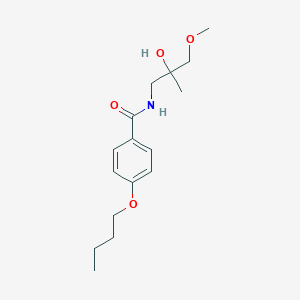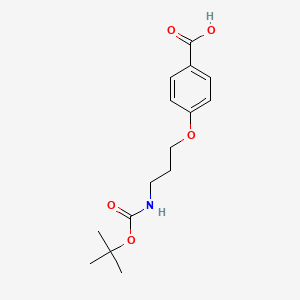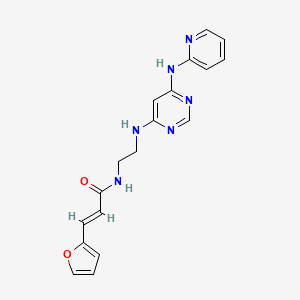
5-(Hydroxymethyl)pyridine-2-carboxaldehyde
Vue d'ensemble
Description
5-(Hydroxymethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H7NO2 . It is a derivative of pyridine-2-carboxaldehyde, also known as 2-formylpyridine .
Molecular Structure Analysis
The molecular weight of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde is 137.14 . Its InChI code is 1S/C7H7NO2/c9-4-6-1-2-7 (5-10)8-3-6/h1-3,5,9H,4H2 .Chemical Reactions Analysis
The aldehyde functional group in pyridine-2-carboxaldehyde is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)pyridine-2-carboxaldehyde is a white to yellow solid .Applications De Recherche Scientifique
- Potential Anti-Diabetic Agent : Given its structural similarity to pyrraline (a diabetes marker), researchers explore its role in diabetes management .
- Isolated from Natural Sources : This compound is found in fungi, plants (roots, leaves, and seeds), and microorganisms. Its presence in these sources suggests potential biological functions .
Medicinal Chemistry and Drug Development
Natural Product Research
Analytical Chemistry and Biomarker Research
Safety and Hazards
Propriétés
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFBNSOXRHAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyridine-2-carboxaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)


![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)

![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)

